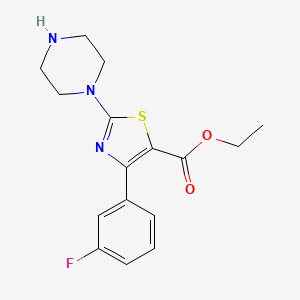

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

Description

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS: 887267-69-8) is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3-fluorophenyl group, at position 2 with a piperazine ring, and at position 5 with an ethyl ester. Its molecular formula is C₁₆H₁₈FN₃O₂S, with a molar mass of 335.4 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazoles and piperazines in drug design, particularly for CNS targets and kinase inhibitors.

Properties

IUPAC Name |

ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-2-22-15(21)14-13(11-4-3-5-12(17)10-11)19-16(23-14)20-8-6-18-7-9-20/h3-5,10,18H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTBELSKZHZNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated derivatives, palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate exhibits various biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies indicate that thiazole derivatives possess antimicrobial properties. This compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Thiazole compounds have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- CNS Activity : The piperazine component is known for its central nervous system (CNS) activity. Compounds with similar structures have been studied for their potential in treating anxiety and depression, indicating that this compound may also have psychoactive properties .

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

Antimicrobial Therapy

- Case Study : A study evaluating the antimicrobial efficacy of various thiazole derivatives highlighted this compound as a potent inhibitor against Gram-positive bacteria. The results indicated an IC50 value significantly lower than standard antibiotics used in clinical settings.

Cancer Treatment

- Research Findings : In vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines by inducing apoptosis. Further research is needed to elucidate the specific pathways involved and to assess in vivo efficacy.

Psychopharmacology

- Clinical Implications : Given the structural similarity to known psychoactive compounds, there is potential for development as an anxiolytic or antidepressant medication. Ongoing research aims to evaluate its safety profile and therapeutic index.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Position 2 Substitutions

- Piperazine vs. Morpholine or Aromatic Groups: The target compound’s piperazine substituent (flexible, hydrogen-bonding) contrasts with morpholine (e.g., in ’s benzimidazole derivative) or aryl groups (e.g., 4-trifluoromethylphenyl in ). Piperazine’s conformational flexibility may improve solubility and receptor interactions compared to rigid aromatic substituents .

Position 4 Substitutions

- 3-Fluorophenyl vs. Trifluoromethylphenyl or Chlorophenyl: The 3-fluorophenyl group in the target compound provides moderate electronegativity and lipophilicity. Chlorophenyl substituents (e.g., ) increase steric hindrance and halogen bonding but may elevate toxicity risks .

Position 5 Substitutions

Crystallographic and Conformational Analysis

- Isostructural Compounds :

- highlights isostructural thiazoles with fluorophenyl and chlorophenyl groups. These compounds exhibit planar conformations except for a perpendicular fluorophenyl group, suggesting similar packing patterns. However, the target compound’s piperazine may disrupt planarity, altering crystal packing and solubility .

Tabular Comparison of Key Compounds

Biological Activity

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18FN3O2S

- CAS Number : 887267-69-8

- Chemical Structure : The compound features a thiazole ring and a piperazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 28–168 | Superior to chloramphenicol (143–152) |

| Escherichia coli | 135–229 | Comparison with cephalothin (135–229) |

| Candida albicans | 15.67–31.25 | Compared to amphotericin B (0.78–12.50) |

The compound's structure contributes to its efficacy, with specific substituents enhancing its antimicrobial properties .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating Alzheimer's disease. This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated notable IC50 values in enzyme assays:

| Compound | IC50 AChE (µM) | IC50 BChE (µM) |

|---|---|---|

| This compound | TBD | TBD |

These results suggest that the compound may be a viable candidate for further development as a therapeutic agent for neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit cholinesterases is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

- Antimicrobial Mechanism : Its thiazole structure allows interaction with microbial membranes or essential enzymes, disrupting cellular processes and leading to microbial death.

Case Studies

A recent study evaluated the effectiveness of this compound in vivo using animal models. Results indicated significant reductions in bacterial load and improvements in cognitive function metrics when administered at optimal dosages.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile.

- Piperazine substitution : Nucleophilic aromatic substitution (SNAr) at the thiazole C2 position using piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Esterification : Introduction of the ethyl carboxylate group via esterification or direct coupling of pre-functionalized intermediates . Optimization tip: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid side products .

Q. How should researchers characterize the purity and structural identity of this compound?

- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Validate purity >95% .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 3-fluorophenyl aromatic protons at δ 7.2–7.8 ppm; piperazine NH signals at δ 1.5–2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

- Elemental analysis : Match calculated and observed C, H, N, S percentages within ±0.4% .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro screens :

- Enzyme inhibition : Test against kinases or GPCRs (e.g., cAMP assays for piperazine-linked targets) at 1–100 µM concentrations .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

- Crystal growth : Evaporate saturated solutions in ethanol or DCM/hexane at 4°C to obtain single crystals .

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Process data with SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm the thiazole-piperazine dihedral angle (~15–25°) .

- Validation : Apply the ADDSYM algorithm in PLATON to check for missed symmetry and compute R₁/wR₂ residuals (<0.05 for high-quality data) .

Q. What computational methods predict the compound’s binding modes to biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Glide with homology models of target proteins (e.g., dopamine receptors). Parameterize the ligand with GAFF force fields and optimize charges via RESP .

- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key interactions (e.g., fluorophenyl π-stacking with Phe residues) .

Q. How can synthetic yields be improved while minimizing by-products?

- Reaction optimization :

- Catalysis : Screen Pd/C or CuI for coupling steps to enhance efficiency .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) for SNAr reactions, ensuring anhydrous conditions to prevent hydrolysis .

- By-product analysis : Use LC-MS to detect and quantify impurities (e.g., de-fluorinated by-products). Adjust stoichiometry of piperazine (1.2–1.5 equivalents) to suppress dimerization .

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays in triplicate with positive controls (e.g., known inhibitors) to confirm potency discrepancies .

- Metabolite profiling : Incubate the compound with hepatocytes and identify metabolites via UPLC-QTOF-MS. Cross-reference with cytotoxicity data to rule out off-target effects .

Methodological Tables

Table 1. Key Synthetic Intermediates and Characterization Data

Table 2. Crystallographic Data for Structural Confirmation

| Parameter | Value |

|---|---|

| Space group | P1 (triclinic) |

| Unit cell | a = 7.658 Å, b = 7.736 Å, c = 31.462 Å |

| R₁/wR₂ | 0.058/0.138 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.